3-Chloro-2,5-dibromophenol

Catalog No.
S14594272
CAS No.
M.F
C6H3Br2ClO
M. Wt
286.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2,5-dibromophenol

Product Name

3-Chloro-2,5-dibromophenol

IUPAC Name

2,5-dibromo-3-chlorophenol

Molecular Formula

C6H3Br2ClO

Molecular Weight

286.35 g/mol

InChI

InChI=1S/C6H3Br2ClO/c7-3-1-4(9)6(8)5(10)2-3/h1-2,10H

InChI Key

ZXLAONGWNYRPMY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)Br)Cl)Br

3-Chloro-2,5-dibromophenol is an organic compound with the molecular formula C6H3Br2ClO. It features a phenolic structure with two bromine atoms and one chlorine atom substituting hydrogen atoms on the aromatic ring. This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties.

  • Substitution Reactions: The bromine and chlorine substituents can undergo nucleophilic substitution reactions where they are replaced by nucleophiles such as hydroxide ions or amines.
  • Electrophilic Aromatic Substitution: The compound can also undergo electrophilic aromatic substitution, where electrophiles attack the aromatic ring.
  • Reduction Reactions: Under certain conditions, the halogen substituents may be reduced to form corresponding phenols or other derivatives.

The presence of multiple halogen substituents makes it susceptible to various transformations, which can be exploited in synthetic chemistry .

3-Chloro-2,5-dibromophenol exhibits significant biological activity. It has been studied for its antimicrobial properties, showing effectiveness against a range of bacterial strains. Additionally, compounds with similar structures have been investigated for their potential as herbicides and fungicides due to their ability to disrupt cellular processes in target organisms .

Moreover, studies indicate that halogenated phenols can affect endocrine systems in wildlife, raising concerns about environmental impacts and toxicity .

The synthesis of 3-Chloro-2,5-dibromophenol typically involves multiple steps:

  • Starting Material: The synthesis often begins with chlorophenol or a related compound.
  • Bromination: Bromine is introduced to the reaction mixture under controlled conditions to achieve dibromination at the desired positions on the aromatic ring.
  • Chlorination: The introduction of chlorine can occur simultaneously or in a subsequent step to yield 3-chloro-2,5-dibromophenol.

For example, bromination of chlorophenol using bromine in a suitable solvent can yield 3-chloro-2,5-dibromophenol through electrophilic aromatic substitution reactions .

3-Chloro-2,5-dibromophenol finds applications in various domains:

  • Agriculture: It is used as an active ingredient in some herbicides and fungicides due to its biological activity against pests and pathogens.
  • Pharmaceuticals: The compound may serve as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
  • Chemical Research: It is utilized in laboratories for research purposes, particularly in studies related to halogenated organic compounds and their reactivity .

Interaction studies of 3-Chloro-2,5-dibromophenol focus on its reactivity with biological molecules and environmental substances. Research indicates that halogenated phenols can interact with proteins and nucleic acids, potentially leading to toxicological effects. In aquatic environments, these compounds may affect microbial communities and disrupt ecological balances due to their persistence and bioaccumulation potential .

Several compounds share structural similarities with 3-Chloro-2,5-dibromophenol. Below are some notable examples:

Compound NameMolecular FormulaUnique Features
2,4-DibromophenolC6H4Br2OExhibits strong antibacterial properties
4-Chloro-2,6-dibromophenolC6H3Br2ClOKnown for its use as a pesticide
2-Amino-4-bromo-5-chlorophenolC6H5BrClNContains an amino group enhancing its reactivity
4-Bromo-3-chlorophenolC6H4BrClOUsed in organic synthesis

Uniqueness of 3-Chloro-2,5-dibromophenol: Its specific arrangement of chlorine and bromine atoms allows for distinct chemical reactivity patterns compared to other dibrominated phenols. This uniqueness enhances its utility in targeted applications within pharmaceuticals and agriculture while also presenting specific environmental concerns due to its halogen content.

Traditional Halogenation Approaches

Traditional methods for synthesizing 3-chloro-2,5-dibromophenol rely on sequential electrophilic aromatic substitution reactions. These approaches often involve the bromination of pre-chlorinated phenolic precursors or the chlorination of bromophenols.

One common route begins with 3-chlorophenol, which undergoes bromination using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). The reaction proceeds via electrophilic attack at the ortho and para positions relative to the hydroxyl group, yielding 3-chloro-2,5-dibromophenol. However, this method suffers from poor regioselectivity due to competing bromination at other positions, necessitating tedious purification steps.

An alternative strategy involves the nitration of 2,4-difluoro-3-chlorobenzoic acid followed by reduction and diazotization-hydrolysis to introduce hydroxyl and bromine groups. For example, nitration of a chlorinated benzoic acid derivative with concentrated nitric acid at elevated temperatures (80–100°C) generates nitro intermediates, which are subsequently reduced to amines and hydrolyzed to phenols. While this approach avoids the use of hazardous alkyllithium reagents, it requires multiple steps and careful control of reaction conditions to minimize side reactions, such as tar formation.

Table 1: Traditional Halogenation Conditions and Yields

Starting MaterialReagents/ConditionsYield (%)Reference
3-ChlorophenolBr₂, FeBr₃, 25°C65–70
2,4-Difluoro-3-chlorobenzoic acidHNO₃, H₂SO₄, 90°C94

Modern Catalytic Bromination Techniques

Recent advances in catalytic bromination have improved the regioselectivity and efficiency of 3-chloro-2,5-dibromophenol synthesis. Transition metal catalysts, such as palladium on carbon (Pd/C), enable selective bromination under milder conditions. For instance, hydrogenation of nitro intermediates using Pd/C at ambient pressure achieves high yields of amino precursors, which are then diazotized and hydrolyzed to the target phenol.

Radical-mediated bromination has also emerged as a viable approach. In the presence of hydrogen-donating polymers like low-density polyethylene (LDPE), bromophenols undergo hydrodebromination at 290–370°C, generating phenolic radicals that recombine to form less brominated products. This method leverages the electron-withdrawing effects of chlorine substituents to direct bromine substitution patterns, though it requires precise temperature control to avoid char formation.

Key Mechanistic Insights:

  • Palladium catalysts facilitate selective reduction of nitro groups without affecting halogen substituents.
  • Radical recombination reactions favor substitution at positions ortho and para to hydroxyl groups due to resonance stabilization.

Solvent and Temperature Optimization Studies

Solvent choice and temperature control critically influence reaction kinetics and product distribution in halogenation processes. Polar aprotic solvents, such as acetic acid and dichloromethane, enhance electrophilic bromination by stabilizing charged intermediates. For example, bromination of 3-chlorophenol in acetic acid at 25°C achieves 70% yield, whereas non-polar solvents like hexane result in incomplete conversion.

Temperature optimization is equally crucial. High temperatures (160–280°C) accelerate hydrolysis of haloanilines to phenols but risk side reactions, such as condensation between amines and phenols. Conversely, low temperatures (0–5°C) improve selectivity during nitration but prolong reaction times. Recent studies demonstrate that maintaining temperatures between 50–80°C during diazotization-hydrolysis balances speed and selectivity, achieving yields exceeding 90%.

Table 2: Solvent and Temperature Effects on Yield

SolventTemperature (°C)Reaction Time (h)Yield (%)
Acetic acid251270
Sulfuric acid160686
Dichloromethane02465

The hydroxyl group in 3-Chloro-2,5-dibromophenol functions as a powerful ortho- and para-directing group during electrophilic aromatic substitution reactions [1] [2]. The phenolic hydroxyl group acts as a strong activating substituent due to its ability to donate electron density into the aromatic ring through resonance [3]. This electron donation occurs when the oxygen lone pairs overlap with the pi orbital system of the benzene ring, creating additional resonance structures that stabilize the aromatic system [4] [5].

The directing effect of the hydroxyl group in phenols is attributed to the stabilization of the carbocation intermediate formed during electrophilic attack [6] [7]. When electrophiles approach the aromatic ring, the hydroxyl group can donate electron density to the developing positive charge at the ortho and para positions through resonance structures [8]. This stabilization significantly lowers the activation energy for substitution at these positions compared to meta positions [9].

In the case of 3-Chloro-2,5-dibromophenol, the existing halogen substituents also influence regioselectivity through their dual electronic effects [1]. Halogens are electronegative atoms that withdraw electron density through the sigma framework via inductive effects, yet they can donate electron density through pi interactions involving their lone pairs [9]. This creates a complex electronic environment where the phenolic hydroxyl group remains the dominant directing influence due to its stronger resonance donation capabilities [2].

The regioselectivity pattern in phenolic compounds demonstrates that the hydroxyl group overrides the directing effects of halogen substituents [10]. Studies have shown that phenols undergo electrophilic substitution preferentially at positions ortho and para to the hydroxyl group, even when other substituents are present [3]. The relative reactivity follows the order: ortho-position > para-position > meta-position, with meta substitution being strongly disfavored [10].

PositionRelative ReactivityElectronic EffectResonance Stabilization
Ortho to hydroxylHighStrong activationExcellent
Para to hydroxylHighStrong activationExcellent
Meta to hydroxylVery lowWeak activationPoor

The electronic effects responsible for this directing behavior involve the delocalization of the positive charge in the sigma complex intermediate [8] [11]. When an electrophile attacks at the ortho or para position relative to the hydroxyl group, the resulting carbocation can be stabilized through resonance structures that place the positive charge on the oxygen atom [7] [11]. This oxygen-bearing resonance form is particularly stable because oxygen can accommodate the positive charge through its electronegativity and available lone pairs [4].

Computational studies have revealed that the phenolic directing effect results from both thermodynamic and kinetic factors [12] [13]. The thermodynamic stability of the intermediate carbocation is enhanced by resonance delocalization, while the kinetic barrier for electrophilic attack is lowered due to the increased electron density at the ortho and para positions [14]. Density functional theory calculations demonstrate that the highest occupied molecular orbital density is concentrated at these positions in phenolic compounds [12].

The presence of multiple halogen substituents in 3-Chloro-2,5-dibromophenol creates additional complexity in the regioselectivity pattern [15]. While halogens are generally considered deactivating groups due to their electronegativity, they can exhibit weak directing effects through pi donation [1]. However, the strong activating influence of the hydroxyl group dominates the overall reactivity profile, ensuring that subsequent electrophilic substitution occurs primarily at the remaining available ortho position [2] [3].

Kinetic Analysis of Sequential Halogenation Steps

The kinetic analysis of sequential halogenation in phenolic systems reveals distinct rate patterns that reflect the changing electronic environment as additional halogen atoms are introduced [16] [17]. The initial halogenation of phenol proceeds rapidly due to the strong activating effect of the hydroxyl group, with rate constants typically in the range of 10^6 to 10^9 times faster than benzene under similar conditions [2] [16].

For the formation of 3-Chloro-2,5-dibromophenol through sequential halogenation, the first bromination step exhibits the highest rate constant [16]. Studies of phenol bromination in aqueous solution have demonstrated that the reaction with brominated species approaches diffusion-controlled rates, with second-order rate constants reaching values of approximately 10^8 to 10^9 reciprocal molar per second [16]. This exceptionally high reactivity is attributed to the electron-rich nature of the phenolic ring and the efficient stabilization of the resulting carbocation intermediate [18] [2].

The second halogenation step, involving the introduction of the chlorine substituent, proceeds at a measurably slower rate due to the electronic effects of the first bromine substituent [17]. Bromine atoms withdraw electron density from the aromatic ring through inductive effects, reducing the overall nucleophilicity of the system [9]. Experimental data indicate that the rate constant for the second halogenation typically decreases by a factor of 10 to 100 compared to the initial substitution [17].

Halogenation StepRate Constant (reciprocal molar per second)Activation Energy (kilojoules per mole)Relative Rate
First bromination1.0 × 10^8 to 5.0 × 10^815-251.0
Second halogenation1.0 × 10^6 to 5.0 × 10^625-350.01-0.1
Third halogenation1.0 × 10^4 to 5.0 × 10^435-450.0001-0.001

The pH dependence of halogenation kinetics in phenolic systems demonstrates the critical role of the phenoxide ion in determining reaction rates [17]. At acidic pH values, the phenol exists predominantly in its protonated form, while at basic pH, the phenoxide ion predominates [18]. The phenoxide ion exhibits significantly higher reactivity toward electrophilic halogenating agents due to its enhanced electron density [16] [17]. Studies have shown that the rate constant increases exponentially with pH, following an empirical relationship of the form k = a × e^(-b×pH), where a and b are system-specific constants [17].

Temperature effects on the halogenation kinetics reveal activation energies that increase with each successive substitution step [17] [19]. The initial bromination of phenol typically exhibits activation energies in the range of 15 to 25 kilojoules per mole, while subsequent halogenation steps show progressively higher values [17]. This trend reflects the decreased nucleophilicity of the aromatic ring as electron-withdrawing halogen substituents are introduced [9].

The kinetic isotope effect provides additional insight into the mechanism of sequential halogenation [20]. Studies using deuterated phenol have revealed primary kinetic isotope effects of approximately 0.95 to 1.05, indicating that carbon-hydrogen bond breaking is not the rate-determining step [20]. Instead, the formation of the carbocation intermediate appears to be kinetically significant, consistent with the proposed electrophilic aromatic substitution mechanism [21] [6].

Solvent effects play a crucial role in determining halogenation rates, with polar protic solvents generally accelerating the reaction through stabilization of charged intermediates [15] [20]. Water, in particular, enhances halogenation rates by facilitating the formation of hypohalous acid species, which are more electrophilic than molecular halogens [18] [15]. The presence of water also assists in the stabilization of the carbocation intermediate through hydrogen bonding interactions [15].

The concentration dependence of halogenation reactions in phenolic systems often exhibits complex kinetic orders that reflect the involvement of multiple halogenating species [20] [17]. For bromination using molecular bromine, the reaction typically shows a kinetic order of approximately 1 with respect to bromine concentration under conditions where bromine is not in large excess [16]. However, at very high halogen concentrations, higher-order kinetics may be observed due to the formation of polyhalogen complexes [20].

Intermediate Characterization and Reaction Pathway Elucidation

The electrophilic aromatic substitution pathway leading to 3-Chloro-2,5-dibromophenol proceeds through well-characterized carbocation intermediates known as arenium ions or sigma complexes [21] [7] [8]. These intermediates represent the key species that determine both the regioselectivity and the overall reaction rate [6] [11]. The formation of the arenium ion involves the attack of an electrophilic halogenating species on the electron-rich aromatic ring, temporarily disrupting the aromatic pi system [21] [7].

The structure of the arenium ion intermediate has been extensively studied through both experimental and computational methods [22] [8]. Nuclear magnetic resonance spectroscopy has provided direct evidence for the formation of these intermediates under specific conditions, revealing characteristic chemical shifts that reflect the sp³ hybridization of the carbon bearing the electrophile [22]. The carbon atom attacked by the electrophile exhibits a significant downfield shift compared to the aromatic carbons, confirming the loss of aromaticity at this position [8].

Computational studies using density functional theory have elucidated the detailed geometric and electronic structure of arenium ion intermediates in halogenated phenol systems [13] [23]. These calculations reveal that the positive charge in the intermediate is delocalized through resonance structures involving the phenolic hydroxyl group [13]. The most stable resonance forms place the positive charge on the oxygen atom, where it can be effectively stabilized through the electronegativity of oxygen and solvation effects [4] [14].

Intermediate TypeBond Length (Angstroms)Charge DistributionStability (kilojoules per mole)
Ortho arenium ionCarbon-Electrophile: 1.45-1.50Carbon: +0.3, Oxygen: +0.4-45 to -55
Para arenium ionCarbon-Electrophile: 1.44-1.48Carbon: +0.2, Oxygen: +0.5-50 to -60
Meta arenium ionCarbon-Electrophile: 1.46-1.52Carbon: +0.6, Oxygen: +0.1-25 to -35

The reaction pathway for the formation of 3-Chloro-2,5-dibromophenol involves multiple sequential steps, each proceeding through distinct arenium ion intermediates [15] [6]. The initial bromination creates an ortho-bromohenol intermediate, which then undergoes a second halogenation to introduce the para-bromine substituent [2]. The final chlorination step occurs at the remaining ortho position, completing the substitution pattern observed in the target compound [3].

Spectroscopic characterization of the intermediates has been achieved through rapid-scan techniques and low-temperature studies [22] [24]. Ultraviolet-visible spectroscopy reveals characteristic absorption bands for the arenium ion intermediates, typically appearing at longer wavelengths compared to the starting phenol due to the extended conjugation [23]. The appearance of these bands provides direct kinetic evidence for intermediate formation and decay [22].

The mechanism of proton elimination from the arenium ion intermediate has been investigated through isotope labeling studies [20] [25]. These experiments demonstrate that the departing proton originates from the carbon atom bearing the newly attached electrophile, consistent with the restoration of aromaticity driving the elimination step [21] [25]. The rate of proton elimination is typically much faster than the initial electrophilic attack, confirming that the formation of the arenium ion is the rate-determining step [6] [7].

Computational analysis of the reaction coordinate reveals distinct energy barriers for each step in the sequential halogenation process [20] [14]. The formation of the first arenium ion intermediate exhibits the lowest activation barrier, typically 20 to 30 kilojoules per mole above the reactant state [14]. Subsequent halogenation steps show progressively higher barriers due to the electron-withdrawing effects of the previously introduced halogens [9] [17].

The role of solvent in stabilizing the arenium ion intermediates has been quantified through both experimental and theoretical studies [15] [24]. Polar protic solvents, particularly water, provide significant stabilization through hydrogen bonding with the developing positive charge [15]. This solvation effect can lower the activation barrier for intermediate formation by 15 to 25 kilojoules per mole compared to nonpolar solvents [24] [14].

Dynamic studies using transient absorption spectroscopy have revealed the lifetime of arenium ion intermediates in phenolic systems [22] [23]. These intermediates typically exist for timescales ranging from microseconds to milliseconds, depending on the specific substitution pattern and reaction conditions [22]. The relatively long lifetimes compared to simple alkyl carbocations reflect the resonance stabilization provided by the aromatic system and the phenolic hydroxyl group [26] [4].

The application of 3-Chloro-2,5-dibromophenol in pharmaceutical synthesis is primarily attributed to its multiple halogen substitution pattern, which enables diverse synthetic transformations through selective cross-coupling reactions. Halogenated phenols serve as crucial intermediates in drug development, with studies demonstrating that halogenation increases the bioactivity of 70.3% of natural products, with 50.3% exhibiting at least a 2-fold enhancement in biological activity [4].

Cross-Coupling Methodologies

The compound's utility as a pharmaceutical precursor is exemplified through Suzuki-Miyaura cross-coupling reactions, where the multiple halogen substituents allow for sequential functionalization strategies. Research has established that palladium-catalyzed cross-coupling of halogenated aromatic compounds with boronic acids provides efficient routes to complex pharmaceutical intermediates [5] [6] [7]. The differential reactivity of chlorine versus bromine substituents enables regioselective functionalization, allowing synthetic chemists to construct pharmaceutical scaffolds with precise substitution patterns [8].

Targeted Drug Delivery Applications

Advanced pharmaceutical applications utilize the halogenated phenol framework for targeted drug delivery systems. Patent literature reveals that halogenated phenols can be cleavably linked to drug compounds for targeted release at specific tissue sites, particularly in diseased or inflamed tissues [9] [10]. These compositions leverage the unique properties of polyhalogenated aromatic systems to create prodrug formulations that enhance therapeutic efficacy while minimizing systemic side effects.

Bioactive Scaffold Development

The strategic incorporation of multiple halogens in 3-Chloro-2,5-dibromophenol facilitates the development of bioactive scaffolds through halogen bonding interactions. Recent computational studies demonstrate that halogenated natural products form strong halogen bonds with their biological targets, resulting in improved binding affinities and enhanced therapeutic potential [4]. This phenomenon is particularly relevant for developing pharmaceutical intermediates that require specific protein-ligand interactions.

Utility in Agrochemical Development

The agrochemical industry has extensively adopted polyhalogenated aromatic compounds, with 96% of launched pesticide products since 2010 containing halogen atoms [3]. 3-Chloro-2,5-dibromophenol contributes to this trend by serving as a key intermediate in the synthesis of fungicides, herbicides, and insecticides.

Pesticide Synthesis Applications

The compound's multiple halogen substituents provide enhanced biological activity against agricultural pests. Research indicates that nematicides contain the largest number of halogen atoms, followed by insecticides, herbicides, and fungicides [3]. The specific substitution pattern in 3-Chloro-2,5-dibromophenol allows for the synthesis of mixed halogen-containing active ingredients that demonstrate superior pest control efficacy compared to single-halogen analogs.

Herbicide Development

Phenolic compounds with halogen substitution patterns similar to 3-Chloro-2,5-dibromophenol are utilized in synthetic auxin herbicides that interfere with plant growth regulation [11]. These compounds demonstrate systemic activity through phloem translocation, allowing for effective control of perennial and creeping weeds. The halogenated phenol framework provides the necessary physicochemical properties for herbicidal activity while maintaining selectivity for target weed species.

Fungicide Applications

In fungicide development, polyhalogenated phenolic compounds serve as building blocks for novel antifungal agents. Studies have demonstrated that brominated phenolic compounds exhibit significant antimicrobial activity against various fungal pathogens [13]. The combination of chlorine and bromine substituents in 3-Chloro-2,5-dibromophenol provides synergistic effects that enhance antifungal potency compared to mono-halogenated analogs.

Functionalization for Polyhalogenated Aromatic Frameworks

The development of advanced material applications for 3-Chloro-2,5-dibromophenol centers on its role as a functionalization precursor for creating sophisticated polyhalogenated aromatic frameworks with tailored properties.

Polymer Building Block Applications

In material science, 3-Chloro-2,5-dibromophenol serves as a monomer unit for synthesizing high-performance polymers with enhanced thermal stability and electronic properties. Research demonstrates that chlorinated donor-acceptor polymers incorporating halogenated aromatic units exhibit deep highest occupied molecular orbital energy levels, which improve the efficiency of organic photovoltaic devices [14]. The strategic positioning of multiple halogens enables precise tuning of electronic properties in conjugated polymer systems.

Aromatic Framework Construction

The compound functions as a key building block in constructing porous aromatic frameworks (PAFs) through covalent cross-coupling reactions [15] [16]. These frameworks demonstrate exceptional stability and high surface areas, making them suitable for applications in catalysis, gas separation, and molecular storage. The halogenated phenol structure provides multiple reactive sites for framework construction while maintaining the robust aromatic character necessary for material stability.

Electronic Material Applications

Advanced electronic applications utilize 3-Chloro-2,5-dibromophenol derivatives in organic semiconductor synthesis. The compound's halogen substituents enable precise energy level modulation in organic photovoltaic materials [17]. Research shows that chlorinated thiophene derivatives with similar halogenation patterns demonstrate excellent activity in organic solar cells, with power conversion efficiencies exceeding 9% in thick-film devices [14].

Application AreaKey AdvantageTypical Yield RangePrimary Reaction Type
Pharmaceutical SynthesisMultiple functionalization sites70-95%Cross-coupling reactions
Agrochemical DevelopmentEnhanced biological activity60-85%Electrophilic substitution
Polymer SynthesisElectronic property tuning75-90%Polymerization reactions
Framework ConstructionHigh stability and porosity65-80%Covalent bond formation

Advanced Functionalization Strategies

Recent developments in site-selective functionalization of halogen-bearing phenols demonstrate the compound's versatility in creating diverse molecular architectures [8]. These strategies employ organometallic approaches that enable selective modification of specific halogen positions while preserving others for subsequent transformations. Such methodologies are particularly valuable for diversity-oriented synthesis applications in drug discovery and material development.

XLogP3

3.6

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

285.82187 g/mol

Monoisotopic Mass

283.82392 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

Explore Compound Types